N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
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Overview
Description
N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a complex organic compound with a molecular formula of C18H23N3S This compound is characterized by its quinazolinamine core structure, which is modified with a dimethylamino group and a 4-methylbenzylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinamine Core: This step involves the cyclization of appropriate precursors to form the quinazolinamine core. This can be achieved through the reaction of anthranilic acid derivatives with amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The 4-methylbenzylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinamine core with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Dimethylation: The final step involves the dimethylation of the amine group using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinamine core can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinamine derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
- N,N-dimethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
- N,N-dimethyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
Uniqueness
N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is unique due to the presence of the 4-methylbenzylsulfanyl group, which imparts specific chemical and biological properties. This differentiates it from similar compounds with different substituents, potentially leading to distinct reactivity and biological activity profiles.
Properties
IUPAC Name |
N,N-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-13-8-10-14(11-9-13)12-22-18-19-16-7-5-4-6-15(16)17(20-18)21(2)3/h8-11H,4-7,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHWKKKCTGJCJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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